Homatropine

Overview

Description

Homatropine is an anticholinergic medication that acts as an antagonist at muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. It is commonly used in eye drops as a cycloplegic to temporarily paralyze accommodation and as a mydriatic to dilate the pupil . This compound is less potent than atropine and has a shorter duration of action .

Preparation Methods

Homatropine can be synthesized through a series of chemical reactions. One method involves the esterification of tropine with mandelic acid. The synthesis of this compound hydrobromide involves the following steps :

- Tropine is reacted with O-formyl almond acyl chloride to form an intermediate compound.

- Acidic hydrolysis of the intermediate compound yields this compound.

- The final product is obtained by salifying this compound with hydrobromic acid.

This method avoids the use of toxic solvents like benzene, has mild reaction conditions, and is suitable for industrial production due to its high yield and low production cost .

Chemical Reactions Analysis

Homatropine undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed to yield mandelic acid and tropine.

Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs undergo these reactions under appropriate conditions.

Common reagents used in these reactions include acids for hydrolysis and various organic solvents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Homatropine has several scientific research applications:

Medicine: It is used to dilate the pupil and treat inflammation of the uveal tract.

Biology: Its anticholinergic properties make it useful in studying the parasympathetic nervous system and its effects on various biological processes.

Mechanism of Action

Homatropine acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the parasympathetic nervous system, leading to effects such as pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia) . The molecular targets include muscarinic receptors in the eye and other tissues, and the pathways involved include inhibition of cholinergic signaling .

Comparison with Similar Compounds

Homatropine is similar to other anticholinergic compounds such as atropine and scopolamine. it is less potent and has a shorter duration of action compared to atropine . This compound methylbromide is another related compound used for similar purposes but has different pharmacokinetic properties . Other similar compounds include:

Atropine: More potent and longer-lasting.

Scopolamine: Used for motion sickness and has central nervous system effects.

Tropicamide: Used for pupil dilation with a shorter duration of action.

This compound’s uniqueness lies in its balanced efficacy and shorter duration, making it suitable for specific medical applications where prolonged effects are not desired.

Biological Activity

Homatropine, a quaternary ammonium compound, is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical applications.

This compound is chemically related to atropine and exhibits similar pharmacological properties. It functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly affecting the M2 subtype. The blockade of these receptors leads to several physiological effects:

- Mydriasis : Dilation of the pupil by inhibiting the iris sphincter muscle's response to acetylcholine.

- Cycloplegia : Paralysis of the ciliary muscle, impairing accommodation.

- Reduction of Secretions : Inhibition of salivary and bronchial secretions.

- Smooth Muscle Relaxation : Decreased motility in the gastrointestinal tract and relaxation of other smooth muscles.

The primary mechanism involves blocking cholinergic signaling pathways, which disrupts normal autonomic responses mediated by acetylcholine .

1. Ocular Effects

This compound is frequently used in ophthalmology for its mydriatic and cycloplegic effects. A study comparing 2% this compound with other agents demonstrated significant increases in anterior chamber depth (ACD) and decreases in lens thickness (LT) due to cycloplegia. The mean increase in ACD was 0.29 mm with this compound compared to 0.25 mm with tropicamide .

| Parameter | This compound Group | Tropicamide Group |

|---|---|---|

| Mean ACD Increase | 0.29 mm | 0.25 mm |

| Mean LT Decrease | 0.24 mm | 0.21 mm |

2. Pain Management

Research has evaluated this compound's efficacy in pain management, particularly in acute settings. A study involving patients with abdominal pain showed no significant difference in pain score reductions between this compound and placebo groups, suggesting limited effectiveness in this context .

3. Choroidal Thickness

Another study assessed the impact of this compound on choroidal thickness using optical coherence tomography (OCT). Results indicated a significant increase in choroidal thickness after instillation of this compound, providing insights into its potential effects on ocular health .

Case Study: Elderly Patient Confusion

A notable case highlighted the potential for this compound to induce confusion in elderly patients when applied topically. This underscores the importance of monitoring cognitive effects in susceptible populations .

Use in Gastrointestinal Disorders

This compound methylbromide has been utilized for treating peptic ulcers and other gastrointestinal disorders due to its anticholinergic properties that reduce gastric secretions and motility .

Properties

IUPAC Name |

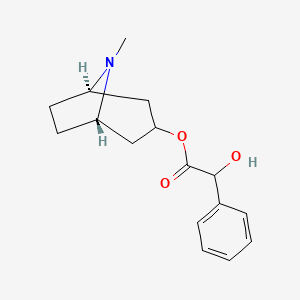

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044014, DTXSID00858826 | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Homatropine is a competitive muscarinic receptor antagonist with a bulky aromatic group in place of the acetyl group of acetylcholine. It is expected to act in similar manner as atropine, producing similar parasympatholytic effects. By blocking muscarinic receptors and cholinergic signalling pathways, homatropine blocks the response of the iris sphincter muscle and cause the pupil to become unresponsive to light upon dilation or mydriasis. It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation. | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87-00-3, 16175-57-8 | |

| Record name | Homatropine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-Homatropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homatropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

191°C as methylbromide and 212°C as hydrobromide | |

| Record name | Homatropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.